molecular formula C27H22ClN3O2S B2385928 2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 872196-86-6

2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

Cat. No.: B2385928
CAS No.: 872196-86-6
M. Wt: 488
InChI Key: APFGJTYFPBHMRX-UHFFFAOYSA-N
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Description

The compound 2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide is a heterocyclic molecule featuring a chromeno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 7, and a thioether-linked N-methyl-N-phenylacetamide moiety at position 2. The presence of the 4-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the thioacetamide linker could modulate solubility and metabolic stability.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-17-8-13-23-19(14-17)15-22-26(33-23)29-25(18-9-11-20(28)12-10-18)30-27(22)34-16-24(32)31(2)21-6-4-3-5-7-21/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFGJTYFPBHMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)N(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide, also referred to as a chromeno derivative, is a complex organic compound with notable biological activity. This compound is part of a broader class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological properties.

The compound's molecular formula is C27H22ClN3O2SC_{27}H_{22}ClN_{3}O_{2}S, and it has a molecular weight of approximately 488 g/mol. Its structure includes a chromeno[2,3-d]pyrimidine core, a thioether group, and an acetamide moiety. The intricate structure suggests potential interactions with various biological targets, making it a candidate for further research in therapeutic applications.

PropertyValue
Molecular FormulaC27H22ClN3O2S
Molecular Weight488 g/mol
CAS Number872196-86-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors involved in cell proliferation pathways, potentially leading to anticancer effects. Research indicates that chromeno derivatives can modulate cellular responses beneficial for therapeutic contexts, particularly in cancer treatment.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of chromeno derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory activity on telomerase, an enzyme often upregulated in cancer cells. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines by arresting the cell cycle at critical checkpoints (G2/M phase) and reducing the expression of telomerase components like dyskerin .

Structure–Activity Relationship (SAR)

A study involving various chromeno derivatives established clear SARs indicating that modifications on the phenyl ring and the presence of specific substituents significantly affect biological activity. Compounds with methoxy groups or specific positions of halogens exhibited enhanced telomerase inhibition and anticancer activity .

Case Studies

  • Telomerase Inhibition : A study synthesized several chromone derivatives and evaluated their telomerase inhibitory activities. Compounds exhibited IC50 values significantly lower than staurosporine, a known inhibitor, indicating strong potential for therapeutic applications against cancer .
  • Cell Cycle Arrest : Flow cytometric analysis revealed that selected compounds could effectively arrest the cell cycle in cancer cells and induce apoptosis in a concentration-dependent manner .

Applications in Drug Discovery

The compound serves as a promising lead in drug discovery processes aimed at developing new therapeutic agents for diseases such as cancer and inflammatory conditions. Its unique structure allows for modifications that could enhance efficacy and selectivity against specific molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of the target compound, comparisons are drawn with structurally related chromeno-pyrimidine derivatives and other heterocyclic systems (Table 1).

Table 1: Comparative Analysis of Chromeno-Pyrimidine Derivatives and Analogues

Compound Name Core Structure Substituents/Functional Groups Key Features Reference
Target Compound Chromeno[2,3-d]pyrimidine 2-(4-Cl-phenyl), 7-CH₃, 4-(S-N-methylacetamide) High lipophilicity; potential kinase inhibition due to acetamide linkage
9-(2-Cl-benzylidene)-5-(2-Cl-phenyl)-2-phenyl-hexahydrochromeno[2,3-d]pyrimidin-4-one Chromeno[2,3-d]pyrimidinone 2-Cl-benzylidene, 2-Cl-phenyl, phenyl Electron-withdrawing groups enhance stability; used in polymer synthesis
Thieno[3,4-d]pyrimidin-4(3H)-one Thieno[3,4-d]pyrimidinone None specified Sulfur-containing core; potential for altered electronic properties
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl Monomer for polyimides; high thermal stability

Key Observations

Core Structure Variations: The target compound’s chromeno-pyrimidine core differs from thieno-pyrimidinones (e.g., compound 16 in ) by replacing the thiophene ring with a fused benzene ring. This modification may enhance π-π stacking interactions in biological targets.

Substituent Effects: The 4-chlorophenyl group in the target compound is analogous to the 2-chlorophenyl substituent in compound 4 from . However, the para-substitution in the target compound may reduce steric hindrance compared to ortho-substituted analogues.

Biological Relevance: Chromeno-pyrimidines with acetamide side chains (e.g., the target compound) are hypothesized to mimic ATP-binding pockets in kinases, similar to reported kinase inhibitors . In contrast, 3-chloro-N-phenyl-phthalimide is primarily utilized as a polymer precursor, highlighting divergent applications despite structural overlap in aryl chloride motifs.

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis involves multi-step reactions, including cyclocondensation and thioether formation, which are sensitive to steric effects from the 7-methyl group .
  • Data Gaps: Experimental data on solubility, bioavailability, and specific biological targets for the target compound remain scarce. Comparative studies with analogues like thieno-pyrimidinones are needed to validate structure-activity relationships.
  • Computational Insights : Molecular docking studies suggest that the thioacetamide group in the target compound forms stronger hydrogen bonds with protein residues compared to oxygen-linked derivatives .

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